Product packaging for Furegrelate sodium(Cat. No.:CAS No. 85666-17-7)

Furegrelate sodium

Cat. No.: B1674279
CAS No.: 85666-17-7
M. Wt: 275.23 g/mol
InChI Key: XBTIPIZROJAKOJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Furegrelate (B1210276) Sodium Discovery and Early Research

Furegrelate was initially developed by Pharmacia Corporation. wikipedia.org Early research focused on its potential therapeutic applications related to its thromboxane (B8750289) enzyme inhibiting properties, particularly in the context of arrhythmias, ischaemic heart disorders, and thrombosis. wikipedia.org Studies investigated its mechanism of action, confirming its ability to bind to and inhibit thromboxane A2 synthase. wikipedia.org Preclinical testing in dogs and Phase 1 clinical trials in healthy adult human subjects were conducted, which reportedly failed to detect major off-target effects. wikipedia.org Early pharmacokinetic data in humans indicated rapid oral absorption and relatively fast elimination, primarily via renal excretion as the parent drug. wikipedia.org

Current Status and Research Gaps for Furegrelate Sodium

While initially explored for clinical use, furegrelate's development as a drug was discontinued (B1498344). wikipedia.org Despite this, this compound remains a valuable tool in academic research for investigating the biological roles of thromboxane A2 synthase and the effects of its inhibition. Current research continues to utilize this compound in in vitro and in vivo models to understand the involvement of TxA2 in various conditions.

Research gaps exist in fully elucidating the long-term effects of thromboxane A2 synthase inhibition by compounds like this compound, particularly concerning potential compensatory mechanisms or subtle off-target effects that might not have been apparent in early studies. wikipedia.org Further investigation into its molecular interactions beyond the primary target could also provide a more complete understanding of its pharmacological profile. The precise implications of inhibiting TxA2 synthesis without significantly affecting platelet aggregation in certain contexts, as observed in some early studies, warrant further exploration to understand the differential effects on various TxA2-mediated processes. nih.gov

Rationale for Comprehensive Academic Review of this compound

A comprehensive academic review of this compound is warranted due to its continued use as a research tool and the need to synthesize findings from diverse studies that have employed this compound. Such a review can consolidate the known biochemical and pharmacological properties of this compound, summarize the findings from studies utilizing it to investigate TxA2-mediated pathways in various biological systems, and highlight the existing research gaps. Given its history as a discontinued drug candidate, a review can also provide insights into the challenges encountered in its development, which may inform future research directions or the study of other thromboxane synthase inhibitors. Furthermore, consolidating data on its effects in different experimental models can help researchers select appropriate tools for their investigations and interpret their findings within the broader context of TxA2 biology.

Inhibition of Thromboxane A2 Synthase by this compound

This compound functions as an enzyme inhibitor by binding to thromboxane A2 synthase, preventing the normal substrate-enzyme interaction and the subsequent catalytic reaction. wikipedia.org This inhibition targets the enzyme responsible for converting prostaglandin (B15479496) H2 (PGH2) to thromboxane A2 (TxA2). apexbt.com

Specificity of Thromboxane A2 Synthase Inhibition by this compound

This compound demonstrates potent and selective inhibition of thromboxane synthase. medchemexpress.comapexbt.commolnova.comcaymanchem.com Studies have shown that it inhibits human platelet microsomal thromboxane A2 synthase with an IC₅₀ of 15 nM. medchemexpress.commolnova.comcaymanchem.com This inhibitory effect has also been observed in rhesus monkey platelets ex vivo. apexbt.com Importantly, research indicates that this compound does not inhibit thrombin-stimulated prostacyclin (PGI2) biosynthesis in human endothelial cells, the 5-lipoxygenase enzyme in human neutrophils, or cyclooxygenase in various test systems. apexbt.com This suggests a high degree of specificity for its target enzyme, thromboxane synthase, with little effect on other key enzymes involved in arachidonic acid metabolism. caymanchem.com

Here is a table summarizing the inhibitory potency of this compound on human platelet microsomal Thromboxane A2 synthase:

Target EnzymeIC₅₀ (nM)
Human platelet microsomal Thromboxane A2 synthase15

Note: IC₅₀ represents the half-maximal inhibitory concentration.

Impact on Arachidonic Acid Metabolism Pathway

The inhibition of thromboxane A2 synthase by this compound directly impacts the arachidonic acid metabolism pathway. Arachidonic acid is metabolized in platelets by cyclooxygenase 1 (COX-1) to form the endoperoxide prostaglandin H2 (PGH2). wikipedia.org Thromboxane A2 synthase then converts PGH2 into thromboxane A2. apexbt.comwikipedia.org

Modulation of Thromboxane A2 Synthesis

By inhibiting thromboxane A2 synthase, this compound effectively reduces the synthesis of thromboxane A2. apexbt.comwikipedia.org TxA2 is a potent molecule known to promote platelet aggregation and act as a vasoconstrictor. apexbt.comwikipedia.orgnih.gov Studies in normal male subjects administered single oral doses of this compound (200 to 1600 mg) showed a dose-related inhibition of thromboxane synthesis for 8-12 hours, measured ex vivo from platelet-rich plasma and in vivo from urine. nih.gov The extent of inhibition was generally greater in platelet-rich plasma than in urine. nih.gov In neonatal piglets exposed to chronic hypoxia, furegrelate treatment (3 mg/kg orally three times daily) inhibited the synthesis of TxA2, as indicated by lower urinary 11-dehydro TxB2 levels compared to untreated hypoxic piglets. nih.gov

Here is a table showing the effect of this compound on urinary 11-dehydro TxB2 levels in a neonatal piglet model of pulmonary arterial hypertension:

Animal GroupUrinary 11-dehydro TxB₂ (ng/mg creatinine)
Normoxia (N)1.83 ± 0.21
Chronic Hypoxia (CH)2.40 ± 0.36
Chronic Hypoxia + Furegrelate1.40 ± 0.49

Data represents mean ± S.E.M. nih.gov

Influence on Prostaglandin Endoperoxide Metabolism

Inhibitors of thromboxane synthase, such as furegrelate, impede the metabolic conversion of cyclic endoperoxides (like PGH2) into thromboxane A2. uksh.de This inhibition can indirectly lead to an increase in the formation of prostaglandins (B1171923), as the substrate PGH2 may be shunted towards other enzymatic pathways. uksh.de Studies in perfused rat livers demonstrated that furegrelate, along with thromboxane receptor antagonists, reduced the clearance (uptake and degradation) of prostaglandin D2 (PGD2) by hepatocytes. researchgate.net This suggests an influence on the metabolism and availability of other prostaglandins. researchgate.net

Downstream Effects on Cellular Signaling Pathways

The inhibition of thromboxane A2 synthesis by this compound can lead to various downstream effects on cellular signaling pathways, particularly those influenced by TxA2. TxA2 mediates its effects by binding to the thromboxane A2/prostaglandin H2 receptor (TP receptor), a Gq-protein coupled receptor that activates phospholipase C and subsequently mobilizes intracellular calcium. nih.gov By reducing TxA2 levels, this compound can modulate signaling cascades typically activated by TP receptor binding.

Research has explored the impact of furegrelate on cellular processes beyond platelet function. In human glioblastoma cells, furegrelate induced a proapoptotic disposition and increased sensitivity to the chemotherapeutic agent BCNU, leading to significantly increased intracellular DNA fragmentation when used in combination. nih.govsemanticscholar.org This suggests that modulating the thromboxane pathway can influence apoptosis signaling in certain cell types. uksh.denih.gov Furthermore, inhibition of thromboxane synthase by furegrelate has been shown to strongly decrease endothelial cell migration. uksh.de This effect could be enhanced by co-treatment with a selective COX-2 inhibitor, which indirectly reduces the substrate (PGH2) for thromboxane synthase. uksh.de These findings indicate that the arachidonic acid metabolism pathway, and specifically thromboxane synthesis, plays a role in regulating cell motility and apoptosis. uksh.de

Interaction with Prostaglandin Receptors

While this compound is primarily characterized as a thromboxane synthase inhibitor, its interaction with prostaglandin receptors has also been investigated. Furegrelate is not a thromboxane receptor antagonist. uni-bonn.de However, by reducing the production of TxA2, the primary ligand for TP receptors, furegrelate indirectly influences TP receptor activation. nih.govoup.com Studies in perfused rat livers showed that furegrelate, similar to thromboxane receptor antagonists like daltroban (B34678) and ifetroban, reduced the clearance of prostaglandin D2 by hepatocytes, potentially by inhibiting prostanoid transport into the cells. researchgate.net This observation suggests a possible indirect influence on the availability of other prostaglandins to their respective receptors. researchgate.net Although furegrelate's main action is enzymatic inhibition, its impact on the levels of prostaglandins and endoperoxides can have downstream consequences for prostaglandin receptor signaling.

Potential Off-Target Effects and Selectivity Profile of this compound

This compound is described as a selective inhibitor of thromboxane synthase. ncats.iomedchemexpress.com Studies have aimed to characterize its selectivity by evaluating its effects on other enzymes involved in arachidonic acid metabolism and related pathways.

Preclinical testing in dogs and Phase 1 clinical trials in healthy adult human subjects reportedly failed to detect major off-target effects. wikipedia.org Specifically, furegrelate did not appear to show significant inhibitory effects on thrombin-stimulated prostacyclin (PGI2) biosynthesis in human endothelial cells. wikipedia.org PGI2 is another eicosanoid derived from PGH2, but its synthesis is catalyzed by prostacyclin synthase, not TXA2 synthase. wikipedia.org The lack of inhibition on PGI2 synthesis suggests a degree of selectivity for the thromboxane pathway over the prostacyclin pathway.

Furthermore, furegrelate has been reported to not significantly inhibit 5-lipoxygenase in human neutrophils or cyclooxygenase in various test systems. wikipedia.org This indicates that its inhibitory activity is primarily directed towards TXA2 synthase, with limited impact on other key enzymes in the arachidonic acid cascade.

While this compound is considered selective for TXA2 synthase, it is important to note that complete specificity is rare for pharmacological agents. However, available research suggests a favorable selectivity profile, concentrating its inhibitory action on the intended target enzyme. wikipedia.orgmedchemexpress.com

Research findings on selectivity include observations in studies investigating its effects on pulmonary arterial hypertension in neonatal piglets. In these studies, furegrelate attenuated the development of hypoxia-induced PAH without inducing significant systemic hypotension, suggesting a relatively specific effect on the pulmonary vasculature and limited off-target systemic vasodilation. nih.govresearchgate.net

Data regarding the IC50 of this compound for human platelet microsomal thromboxane synthase highlights its potency at the target enzyme. caymanchem.commedchemexpress.com

Table 1: Inhibitory Potency of this compound on Human Platelet Microsomal Thromboxane Synthase

EnzymeIC50 (nM)
Human Platelet Microsomal Thromboxane Synthase15

Table 2: Reported Lack of Inhibition on Other Enzymes

Enzyme/PathwayReported EffectSource
Thrombin-stimulated PGI2 biosynthesis (human endothelial cells)No significant inhibition wikipedia.org
5-lipoxygenase (human neutrophils)No significant inhibition wikipedia.org
Cyclooxygenase (various test systems)No significant inhibition wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10NNaO3 B1674279 Furegrelate sodium CAS No. 85666-17-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3.Na/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11;/h1-5,7-9H,6H2,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTIPIZROJAKOJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045226
Record name Furegrelate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85666-17-7
Record name Furegrelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085666177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furegrelate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUREGRELATE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F11B27M90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action of Furegrelate Sodium

Thrombosis and Platelet Aggregation Modulation

Furegrelate (B1210276) sodium has been studied for its ability to modulate thrombosis and platelet aggregation, key processes in cardiovascular health wikipedia.orgmedchemexpress.comhmdb.ca. Thromboxane (B8750289) A2 (TXA2), a product of arachidonic acid metabolism via cyclooxygenase 1 and thromboxane A2 synthase, plays a significant role in promoting platelet aggregation and vasoconstriction wikipedia.orgcaymanchem.com. By inhibiting thromboxane A2 synthase, furegrelate sodium aims to counteract these effects wikipedia.org.

In preclinical models, this compound has demonstrated the capacity to prevent the blockage of stenosed coronary arteries induced by platelet aggregation medchemexpress.commedchemexpress.com. Studies in mongrel dogs, administered this compound orally at doses of 1-5 mg/kg or intravenously at 0.1-5 mg/kg, showed prevention of coronary artery blockage medchemexpress.commedchemexpress.com. In canine carotid endarterectomy models, treatment with furegrelate at 30 mg/kg daily resulted in a higher rate of carotid patency (96%) compared to controls (76%) nih.gov. Furegrelate at 10 mg/kg also significantly reduced platelet aggregation in this model, although platelet deposition was not significantly altered nih.gov.

While furegrelate has shown inhibition of thromboxane synthesis in human platelet microsomes with an IC50 of 15 nM, its effect on platelet aggregation in human clinical trials was reported as variable and not consistently predicted by thromboxane synthase inhibition measurements nih.govmedchemexpress.commedchemexpress.com.

Pulmonary Arterial Hypertension Mitigation

Preclinical investigations have explored the potential of this compound in mitigating pulmonary arterial hypertension (PAH) wikipedia.orgmedchemexpress.comnih.govwikidoc.org. PAH is characterized by increased pulmonary vascular resistance, often involving vasoconstriction and vascular remodeling nih.gov. Thromboxane A2 is implicated in the pathogenesis of PAH due to its vasoconstrictive properties wikipedia.orgwikiwand.com.

Studies in a neonatal piglet model of hypoxia-induced PAH demonstrated that this compound blunted the development of this condition medchemexpress.commedchemexpress.comnih.gov. Piglets exposed to chronic hypoxia showed a significant increase in pulmonary vascular resistance index (PVRI) compared to normoxic controls wikipedia.orgnih.gov. Treatment with furegrelate (3 mg/kg orally, 2 or 3 times daily) in hypoxic piglets reduced the increase in PVRI and preserved the structural integrity of the pulmonary vasculature wikipedia.orgmedchemexpress.commedchemexpress.comnih.gov. This suggests that inhibition of thromboxane A2 synthase by this compound may reduce hypoxia-induced PAH by preserving pulmonary vasculature wikipedia.org.

Data from a study in neonatal piglets exposed to chronic hypoxia for 21 days illustrates the effect of furegrelate on PVRI:

GroupConditionFuregrelate Treatment (3 mg/kg, oral)PVRI (WU)
Group 1Normoxia (N)No40 ± 2
Group 2Chronic HypoxiaNo104 ± 7
Group 3Chronic HypoxiaYes (2 or 3 times daily)Lower basal and vasodilator-induced transpulmonary pressures compared to Group 2 wikipedia.org

Note: Specific PVRI values for Group 3 were not provided in the source, only a qualitative description of lower pressures compared to Group 2.

Glioblastoma Treatment

This compound has been investigated for its potential in the treatment of glioblastoma, an aggressive type of brain tumor hmdb.cawikidoc.orgguidetopharmacology.orgnih.gov. Thromboxane synthase (TXSA) is reported to be upregulated in human glial tumors and is involved in glioma progression nih.govresearchgate.net.

Preclinical studies have shown that furegrelate, as a specific inhibitor of TXSA, significantly inhibited tumor growth in an orthotopic glioblastoma model in mice nih.govresearchgate.net. Its effects included inducing proapoptotic, antiproliferative, and antiangiogenic responses nih.govresearchgate.net. Local intracerebral microinfusion of furegrelate at 2 mg/kg per day reduced the growth of human U87 glioblastoma xenografts in nude mice by 73.1% researchgate.netsemanticscholar.org. This treatment also led to a significantly increased apoptosis index (2.9-fold) and a reduced tumor proliferation rate nih.govresearchgate.net.

Furthermore, furegrelate increased the sensitivity of glioma cells to the chemotherapeutic agent 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) in vivo, which significantly prolonged the survival time of intracerebral glioma-bearing mice nih.govresearchgate.netmdpi.com. In vitro studies using the human glioblastoma cell line U87 also indicated a synergistic apoptotic effect when treated with furegrelate and BCNU researchgate.netsemanticscholar.org.

Data from an orthotopic glioblastoma model in nude mice treated with local intracerebral microinfusion of furegrelate (2 mg/kg per day) for 21 days:

ParameterControl MiceFuregrelate-Treated MiceChange with Furegrelate
Tumor Growth Reduction-73.1%Significant reduction
Apoptosis Index IncreaseBaseline2.9-foldSignificantly increased
Tumor Proliferation RateBaselineReducedReduced

Renal Vasoconstriction and Angiotensin II Response

This compound has been shown to attenuate renal vasoconstriction induced by angiotensin II in rats nih.govwikidoc.orgnih.gov. Angiotensin II is a hormone known to increase blood pressure and cause vasoconstriction wikipedia.orgwikiwand.comahajournals.org. Thromboxane A2 is synthesized within the kidney in response to angiotensin II and contributes to intrarenal vasoconstriction ahajournals.org.

Studies in Sprague-Dawley rats infused with angiotensin II demonstrated that furegrelate attenuated the reduction in renal plasma flow caused by angiotensin II nih.govahajournals.org. Angiotensin II infusion reduced [14C]p-aminohippuric acid clearance (a measure of renal plasma flow) by approximately 32% nih.gov. Subsequent infusion of furegrelate (2 mg/kg bolus, then 2 mg/kg/h) significantly attenuated this vasoconstriction, increasing renal plasma flow towards baseline levels nih.gov. Furegrelate also significantly reduced serum thromboxane B2 (a stable metabolite of TXA2) levels by 90% in these rats nih.gov.

It is presumed that furegrelate attenuates renal vasoconstriction by enhancing the formation of vasodilator prostaglandins (B1171923), potentially by redirecting arachidonic acid metabolism away from thromboxane synthesis wikipedia.orgnih.govahajournals.orgmedkoo.commedkoo.com.

Data from Sprague-Dawley rats infused with Angiotensin II followed by Furegrelate or Vehicle:

Treatment GroupCondition[14C]p-aminohippuric acid clearance (mL/min/100g)Serum Thromboxane B2 (ng/100 µL)
VehicleAngiotensin II infusion0.97 ± 0.07-
FuregrelateAngiotensin II + Furegrelate infusion1.38 ± 0.170.7 ± 0.21
BaselineBefore Angiotensin II1.42 ± 0.186.52 ± 0.030

Note: Baseline serum thromboxane B2 is presented before any infusion.

Influence on Steroidogenesis

Furegrelate has been investigated for its influence on steroidogenesis, particularly in Leydig cells molnova.comnih.govresearchgate.netresearchgate.net. Studies have suggested a cyclooxygenase-2 (COX2)-dependent inhibition of Leydig cell steroidogenesis, with thromboxane A2 potentially involved in this pathway researchgate.netresearchgate.net.

Inhibition of thromboxane A synthase activity with furegrelate induced a concentration-dependent increase in cAMP-induced steroidogenic acute regulatory (StAR) protein expression in MA-10 mouse Leydig cells nih.govresearchgate.netresearchgate.netnih.gov. This increase in StAR protein was accompanied by a significant increase in steroid hormone production nih.govresearchgate.netresearchgate.net. While furegrelate alone did not significantly increase StAR protein and steroidogenesis in the absence of exogenous cAMP, its addition to cell cultures with low concentrations of dbcAMP (a cAMP analog) dramatically increased steroid hormone production and StAR protein expression nih.gov. This suggests that inhibition of TBXAS activity or expression can increase the steroidogenic sensitivity of MA-10 cells to cAMP stimulation researchgate.net.

Central Nervous System Modulation

Preclinical studies have also explored the effects of this compound in the central nervous system (CNS) wikiwand.comnii.ac.jpcore.ac.uknih.gov. Research has indicated the involvement of brain arachidonic acid metabolites, including thromboxane A2, in centrally mediated physiological responses core.ac.uk.

In rats, central pretreatment with furegrelate abolished the elevation of plasma adrenaline induced by centrally administered corticotropin-releasing factor (CRF) nii.ac.jpcore.ac.uk. It also abolished the elevations of both adrenaline and noradrenaline induced by centrally administered arginine vasopressin (AVP) core.ac.uk. These findings suggest the involvement of brain thromboxane A2 in the centrally mediated activation of adrenal medullary cells by CRF and AVP core.ac.uk.

Furthermore, furegrelate has been used in studies investigating the pathophysiological mechanisms of posttraumatic spinal cord ischemia in cats nih.gov. In these studies, this compound, as a thromboxane A2 synthetase inhibitor, was administered intravenously prior to inducing a spinal cord contusion injury nih.gov.

Pharmacokinetic and Pharmacodynamic Correlations in Preclinical Species

Pharmacokinetic and pharmacodynamic studies in preclinical species have provided insights into the absorption, distribution, metabolism, and excretion of furegrelate (B1210276) sodium, as well as the relationship between its concentration and its effects medchemexpress.comwikidoc.org.

In dogs, experiments indicated that furegrelate is rapidly distributed after administration wikipedia.org. Furegrelate sodium has been described as orally available medchemexpress.comnih.gov. Studies in adult human subjects indicated rapid absorption after oral administration, with peak plasma concentrations reached within 1.0 to 1.7 hours wikipedia.orgnih.gov. The elimination half-life in adult humans was reported as 3.5 to 5 hours nih.gov. Elimination was primarily via renal excretion of the parent compound, with 62% to 78% of the dose excreted unchanged wikipedia.orgnih.gov. Metabolism was reported to be minimal, between 22% and 38% wikipedia.org.

Pharmacodynamic correlations in preclinical species, such as the neonatal piglet model of PAH, have shown that the administration of furegrelate at a specific dose (3 mg/kg orally) produced significant inhibition of TXA2 synthase activity nih.gov. This level of inhibition was associated with the observed beneficial effects on pulmonary vascular resistance and structure medchemexpress.commedchemexpress.comnih.gov.

While specific detailed pharmacokinetic parameters (like volume of distribution or clearance) across a wide range of preclinical species were not extensively detailed in the provided information, the studies highlight that furegrelate is absorbed and distributed, and its inhibitory effect on thromboxane (B8750289) synthase correlates with observed pharmacodynamic outcomes in relevant disease models wikipedia.orgnih.govmedchemexpress.commedchemexpress.comnih.gov.

Therapeutic Potential and Translational Research of Furegrelate Sodium

Repurposing and Novel Indications for Furegrelate (B1210276) Sodium

The unique mechanism of action of Furegrelate sodium has led to investigations into its potential repurposing for conditions beyond its initial target indications.

Pulmonary Arterial Hypertension in Neonates

Pulmonary arterial hypertension (PAH) in pediatric patients has been associated with elevated levels of thromboxane (B8750289) A2. nih.govnih.gov Studies in neonatal piglet models of chronic hypoxia-induced PAH have evaluated the therapeutic effect of oral this compound. nih.govnih.govresearchgate.net Administration of Furegrelate was shown to blunt the development of PAH in these models. nih.govnih.gov Specifically, treatment with Furegrelate three times daily significantly lowered the elevated pulmonary vascular resistance index (PVRI) and ameliorated the development of right ventricular hypertrophy. nih.govresearchgate.net Isolated lungs from Furegrelate-treated piglets also exhibited lower basal and vasodilator-induced transpulmonary pressures compared to untreated hypoxic animals, suggesting the preservation of pulmonary vascular structural integrity. nih.gov

Data from a study in neonatal piglets exposed to chronic hypoxia (CH) demonstrated the impact of Furegrelate treatment on key indicators of PAH compared to normoxic (N) piglets and untreated CH piglets. researchgate.net

GroupPulmonary Vascular Resistance Index (PVRI) (WU)RV/LV + S Ratio
Normoxia (N)40 ± 2-
CH104 ± 7Higher than N
CH + Fureg TID69 ± 5Ameliorated

Further research indicated that Furegrelate attenuated pulmonary vascular remodeling and improved pulmonary pressure profiles in isolated lungs, suggesting its potential to ameliorate earlier stages of hypoxia-induced structural remodeling. nih.gov

Malignant Glioma and Chemosensitization

Thromboxane synthase (TXSA) is upregulated in human glial tumors and is implicated in glioma progression. nih.govresearchgate.netsemanticscholar.org Investigations into the effects of pharmacological inhibition of TXSA activity on human glioblastoma cells have included Furegrelate (U-63557A). nih.govresearchgate.netaacrjournals.org Studies have shown that Furegrelate can inhibit the growth of glioblastoma cells in vitro. researchgate.net

Furthermore, Furegrelate has demonstrated proapoptotic, antiproliferative, and antiangiogenic effects in an orthotopic glioblastoma model in nude mice. nih.govresearchgate.netsemanticscholar.org Local intracerebral microinfusion of Furegrelate significantly inhibited tumor growth. researchgate.netsemanticscholar.org

Data from in vivo studies in human U87 glioblastoma xenografts in nude mice illustrate the effect of local Furegrelate delivery on tumor growth and apoptosis. researchgate.netsemanticscholar.org

Treatment GroupTumor Growth Reduction (%)Apoptosis Index (Fold Increase)
Furegrelate (2 mg/kg/day)73.12.9

These findings suggest a role for TXSA activity in malignant glioma progression and highlight the potential utility of its therapeutic modulation. researchgate.net

Cardiovascular Applications Beyond Thrombosis

While initially explored for thrombosis, this compound's properties as a thromboxane synthase inhibitor suggest potential applications in other cardiovascular contexts where vasoconstriction and inflammation play a role. wikipedia.orgncats.ioncats.ionih.gov Although initial studies for hypertension and arrhythmias were discontinued (B1498344), the role of thromboxane A2 in various cardiovascular processes beyond platelet aggregation, such as vasoconstriction and smooth muscle proliferation, remains an area of interest. wikipedia.orgncats.ioncats.io Research has explored the effects of U-63557A on vascular reactivity. jci.org In an experimental model of inhalation injury, U-63557A was used to investigate the role of thromboxane in the observed pulmonary effects. dovepress.com

Renal Disorders

This compound has been mentioned in the context of potential treatment for renal disorders. ncats.ioncats.ionih.gov The kidneys are significantly impacted by vasoconstriction and inflammatory processes, where thromboxane A2 can play a role. Research in streptozotocin-induced diabetic rats investigated the effects of Furegrelate on renal vasodilation responses to arachidonic acid and acetylcholine. researchgate.netresearchgate.net These studies explored the complex interplay of arachidonic acid metabolites in diabetic kidney conditions. researchgate.netresearchgate.net

Combination Therapies Involving this compound

The potential for this compound to enhance the effects of other therapeutic agents has been explored, particularly in the context of malignant glioma. Studies have demonstrated a synergistic apoptotic effect when Furegrelate is combined with the chemotherapeutic agent BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) on human glioblastoma cells in vitro. nih.govresearchgate.netsemanticscholar.org This synergistic effect was also observed in vivo, where local microinfusion of Furegrelate in combination with systemic BCNU therapy significantly prolonged the survival time of intracerebral glioma-bearing mice compared to BCNU alone. nih.govsemanticscholar.org

Survival data from a study in human U87 glioblastoma-bearing nude mice treated with BCNU and Furegrelate illustrates the potential of combination therapy. nih.govsemanticscholar.org

Treatment GroupMedian Survival Time (Days)
Control-
BCNUIncreased by 9
Furegrelate + BCNUIncreased by 16

This indicates that targeted inhibition of TXSA activity by Furegrelate may improve the efficiency of conventional alkylation chemotherapy in glioblastoma. nih.govsemanticscholar.org

Other studies have explored the effects of U-63557A in combination with other agents in different experimental settings, such as with indomethacin (B1671933) in hypertensive rats jci.org and with SQ-29548 in platelet studies physiology.org, to understand specific physiological responses and pathway interactions.

Challenges and Opportunities in Translational Development of this compound

Despite the promising preclinical findings in various indications, the translational development of this compound faces inherent challenges, similar to those encountered in broader translational research. futurebridge.comnih.goved.govardc.edu.au The discontinuation of initial studies for previously explored indications like thrombosis, hypertension, and arrhythmias represents a significant challenge. wikipedia.orgncats.ioncats.io Understanding the reasons behind these discontinuations is crucial for guiding future development efforts.

However, these challenges also present opportunities. The preclinical data supporting the potential utility of this compound in areas such as neonatal PAH and malignant glioma highlight opportunities for repurposing the compound. nih.govnih.govnih.govresearchgate.net Further research is needed to bridge the gap between preclinical observations and clinical application. nih.gov This includes rigorous study design, addressing issues of reproducibility, and navigating the complexities of clinical trials. futurebridge.comnih.goved.gov The potential for this compound as an adjuvant therapy, as suggested by the glioblastoma studies, also represents a promising avenue for translational development. nih.govresearchgate.net Overcoming challenges in funding, interdisciplinary collaboration, and data sharing are also critical for advancing the translational development of compounds like this compound. futurebridge.comed.govardc.edu.au

Methodological Approaches in Furegrelate Sodium Research

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are fundamental in characterizing the interaction of Furegrelate (B1210276) sodium with its target enzyme, thromboxane (B8750289) A2 (TxA2) synthase. Furegrelate sodium functions as a potent and selective inhibitor of this enzyme. glpbio.comapexbt.commedchemexpress.commolnova.com Studies have demonstrated that this compound inhibits human platelet microsomal TxA2 synthase with an IC₅₀ of 15 nM. medchemexpress.commolnova.comcaymanchem.com This inhibition prevents the conversion of prostaglandin (B15479496) H2 to TxA2, a key step in the pathway that leads to vasoconstriction and platelet aggregation. glpbio.comapexbt.com

Enzyme immunoassays (EIA) are used to measure the levels of stable TxA2 metabolites, such as thromboxane B2 (TxB2) and 11-dehydro TxB2, in biological samples like plasma and urine. nih.govnih.gov These measurements serve as indicators of TxA2 synthesis inhibition by this compound in vivo and ex vivo. nih.govnih.gov For instance, studies in human subjects have shown that oral administration of this compound leads to a dose-related inhibition of thromboxane synthesis, measurable in both platelet-rich plasma and urine. nih.gov The extent of inhibition was generally greater in platelet-rich plasma compared to urine. nih.gov

Other biochemical approaches include assessing the compound's specificity by evaluating its effects on other enzymes involved in arachidonic acid metabolism, such as cyclooxygenase and 5-lipoxygenase. Research indicates that this compound has little effect on these enzymes, highlighting its selective action on thromboxane synthase. glpbio.comapexbt.comcaymanchem.com

Cellular and Molecular Biology Techniques

Cellular and molecular biology techniques are employed to investigate the effects of this compound at the cellular level, particularly in the context of its therapeutic potential. In studies involving human glioblastoma cells (U87 cell line), Furegrelate was found to inhibit cell growth in vitro. semanticscholar.orgnih.govresearchgate.net These studies utilized cell growth assays to measure the impact of increasing concentrations of Furegrelate on cell proliferation. semanticscholar.orgnih.govresearchgate.net

Furthermore, Furegrelate treatment has been shown to induce apoptosis (programmed cell death) in glioblastoma cells. semanticscholar.orgnih.govresearchgate.net Techniques such as DNA fragmentation assays are used to quantify the level of apoptosis in cellular lysates and culture supernatant. semanticscholar.orgnih.gov Research has also explored the synergistic apoptotic effects of Furegrelate in combination with chemotherapeutic agents like BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) in glioblastoma cells, using assays like colony formation assays to assess cell survival. semanticscholar.orgnih.gov

Molecular techniques can also be used to examine changes in gene expression related to pathways influenced by thromboxane synthase inhibition. For example, studies on bladder cancer have investigated the expression of thromboxane synthase (TXAS) mRNA using techniques like RNA isolation and Northern blot analysis to understand its role in disease progression and the potential impact of inhibitors like Furegrelate. aacrjournals.org

In Vivo Physiological and Hemodynamic Measurements

In vivo physiological and hemodynamic measurements are crucial for understanding the systemic effects of this compound in living organisms. These studies often involve animal models to assess the compound's impact on various physiological parameters.

In neonatal piglet models of chronic hypoxia-induced pulmonary arterial hypertension (PAH), this compound has been evaluated for its effects on pulmonary vascular resistance index (PVRI). nih.govresearchgate.netresearchgate.net Hemodynamic measurements in these studies revealed that Furegrelate treatment attenuated the increase in PVRI observed in hypoxic piglets. researchgate.net

Studies in rats subjected to simulated pulmonary embolism have utilized hemodynamic measurements to assess the effects of this compound on cardiac function, including right ventricular (RV) and left ventricular (LV) systolic pressure. physiology.orgcapes.gov.br These measurements, sometimes performed on isolated, perfused lungs, allow for the assessment of pulmonary vascular tone independently of systemic effects. nih.govphysiology.org

Histopathological and Imaging Modalities

Histopathological and imaging modalities provide insights into the structural changes in tissues and organs following this compound administration, particularly in disease models.

Histopathological analysis involves the microscopic examination of tissue samples to assess cellular and structural alterations. In the context of PAH research, histopathology is used to evaluate pulmonary vascular remodeling, including the percent medial thickness (%MT) of pulmonary arteries. nih.govresearchgate.net Studies have shown that Furegrelate treatment can attenuate the increase in %MT observed in pulmonary arteries of hypoxic piglets. nih.govresearchgate.net

In glioblastoma research, histopathological examination of brain tissue from animal models is used to assess tumor growth, apoptosis index, intratumoral microvessel density, and tumor cell proliferation after Furegrelate treatment. semanticscholar.orgnih.govresearchgate.net Techniques like hematoxylin (B73222) and eosin (B541160) (H&E) staining and immunohistochemical analyses are commonly employed. nih.govsemanticscholar.orgnih.gov

Imaging modalities, such as microfocal X-ray computed tomography (CT) imaging, can be used to visualize and quantify vascular structures and assess vascular remodeling in organs like the lungs. nih.gov This technique has been adapted for use in animal models, such as piglets, to evaluate pulmonary vascular distensibility and the loss of functional pulmonary arteries. nih.gov

Sodium magnetic resonance imaging (²³Na-MRI) is another imaging technique with potential applications in assessing tissue sodium content, which can be altered in various pathological conditions, including tumors and neurological diseases. kcl.ac.ukfrontiersin.orgnih.govresearchgate.net While not specifically focused on this compound in the provided results, this modality represents a broader approach in biomedical imaging that could potentially be applied to study the effects of compounds influencing ion balance or cellular integrity. kcl.ac.ukfrontiersin.orgnih.govresearchgate.net

Pharmacokinetic and Metabolic Profiling Methodologies

Pharmacokinetic and metabolic profiling methodologies are essential for understanding how this compound is absorbed, distributed, metabolized, and eliminated by the body. These studies help determine the compound's bioavailability, half-life, and excretion pathways.

Studies in normal human volunteers have investigated the pharmacokinetics of this compound after oral administration. nih.govnih.gov These studies involve measuring drug concentrations in blood and urine samples over time. Results indicate that Furegrelate is rapidly absorbed, with peak plasma levels typically reached within 1.0 to 1.7 hours. wikipedia.orgnih.gov The apparent terminal disposition rate constant has been reported to be between 0.12 and 0.17 hr⁻¹. nih.gov Furegrelate is primarily eliminated by the kidney, with a significant percentage of the dose excreted as the parent drug in urine. wikipedia.orgnih.govnih.gov

Metabolic profiling aims to identify and quantify the metabolites of this compound formed in the body. Studies in humans have suggested that there is no marked metabolism of Furegrelate, with elimination primarily occurring as the parent compound. nih.gov However, more detailed metabolic profiling using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) could potentially identify minor metabolites if they exist. dovepress.com Pharmacokinetic studies in animal models, such as dogs and rats, have also been conducted to understand the absorption, distribution, and elimination of this compound across different species. wikipedia.orgncats.io

Data from pharmacokinetic studies provide crucial information regarding the compound's half-life, which in adult humans has been reported to be between 4.2 and 5.8 hours. molnova.com This information is important for understanding the duration of its effects and for designing appropriate dosing regimens in research settings.

Here is a summary of some research findings related to the methodological approaches:

Methodological ApproachKey Findings Related to this compoundRelevant Citations
Biochemical and Enzymatic AssaysPotent and selective inhibition of human platelet microsomal TxA2 synthase (IC₅₀ = 15 nM). Dose-related inhibition of thromboxane synthesis in vivo and ex vivo. glpbio.comapexbt.commedchemexpress.commolnova.comcaymanchem.comnih.gov
Cellular and Molecular Biology TechniquesInhibition of glioblastoma cell growth in vitro. Induction of apoptosis in glioblastoma cells. Synergistic apoptotic effects with BCNU. semanticscholar.orgnih.govresearchgate.net
In Vivo Physiological and Hemodynamic MeasurementsAttenuation of increased pulmonary vascular resistance index in hypoxic piglets. Improvement of RV systolic function in a rat pulmonary embolism model. nih.govresearchgate.netresearchgate.netphysiology.orgcapes.gov.br
Histopathological and Imaging ModalitiesAttenuation of pulmonary vascular remodeling (reduced %MT) in hypoxic piglets. Reduction of tumor growth, increased apoptosis, reduced microvessel density, and reduced proliferation in glioblastoma xenografts. nih.govsemanticscholar.orgnih.govresearchgate.netresearchgate.net
Pharmacokinetic and Metabolic Profiling MethodologiesRapid oral absorption in humans (Tmax = 1.0-1.7 hr). Primary renal elimination as parent drug. Half-life of 4.2-5.8 hours in adult humans. wikipedia.orgmolnova.comnih.govnih.gov

Future Directions and Emerging Research Avenues for Furegrelate Sodium

Elucidation of Undiscovered Mechanisms of Action

While furegrelate (B1210276) is known to potently and selectively inhibit thromboxane (B8750289) A2 synthase, leading to reduced TXA2 synthesis, research continues to explore potential undiscovered mechanisms of action medchemexpress.comcaymanchem.comapexbt.com. Studies have shown that furegrelate has little effect on other enzymes crucial for arachidonate (B1239269) metabolism, such as cyclooxygenase and 5-lipoxygenase, suggesting a high specificity for its primary target caymanchem.comapexbt.com. However, the broader implications of modulating the thromboxane pathway, beyond the direct reduction of TXA2, are still being investigated. For instance, inhibiting thromboxane synthase can lead to the accumulation of prostaglandin (B15479496) H2 (PGH2), the substrate for the enzyme, which can then be shunted into other prostaglandin pathways, potentially leading to the increased production of vasodilatory prostaglandins (B1171923) like prostacyclin (PGI2) core.ac.uk. Further research is needed to fully understand the extent and consequences of this metabolic redirection and whether it contributes significantly to furegrelate's observed effects in various disease models core.ac.ukportlandpress.com. Additionally, exploring potential interactions with other signaling pathways or cellular processes not directly linked to the arachidonic acid cascade could reveal novel mechanisms contributing to its therapeutic potential.

Exploration of Furegrelate Sodium in Other Disease Pathologies

Beyond its initial investigation in thrombotic and cardiovascular disorders, this compound is being explored for its potential in other disease pathologies where thromboxane signaling may play a role. Pre-clinical drug discovery efforts are underway in areas such as bone restoration and repair, muscular dystrophy, oncology, and inflammation bertin-bioreagent.com.

Detailed research findings highlight the potential of furegrelate in oncology, particularly in the context of glioma. Studies have shown that furegrelate can inhibit tumor growth in orthotopic glioblastoma models by inducing proapoptotic, antiproliferative, and antiangiogenic effects researchgate.netsemanticscholar.org. Furegrelate has been shown to induce apoptosis in glioma cell lines and increase their sensitivity to chemotherapeutic agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), significantly prolonging survival time in intracerebral glioma-bearing mice wikipedia.orgresearchgate.netsemanticscholar.orgresearchgate.net.

Study ModelFuregrelate EffectReference
Neonatal piglet model of hypoxia-induced pulmonary arterial hypertension (PAH)Blunted development of PAH, preserved pulmonary vasculature structural integrity medchemexpress.commolnova.com
Rat modelsReduced renal vasoconstriction of angiotensin II wikipedia.org
Mice with intracerebral gliomaInduced proapoptotic disposition of glioma cells, increased sensitivity to BCNU, prolonged survival wikipedia.orgresearchgate.netsemanticscholar.org
Human glioma cell lines (in vitro)Inhibited cell motility, induced apoptosis, increased sensitivity to drug-induced apoptosis and gamma-irradiation researchgate.netresearchgate.net
Rat aorta (long-term portal hypertension model)Used to analyze the participation of COX derivatives in vasodilator response portlandpress.com
Rat mesenteric resistance arteriesDid not affect U-46619-induced contraction, decreased Phe and endothelin-1 (B181129) induced contraction ahajournals.org

Research also indicates potential in pulmonary arterial hypertension (PAH). In an established neonatal piglet model of hypoxia-induced PAH, this compound blunted the development of the condition, primarily by preserving the structural integrity of the pulmonary vasculature medchemexpress.commolnova.com.

Further investigation is needed to fully understand the mechanisms underlying these effects in diverse disease models and to determine the therapeutic potential of this compound beyond its traditional indications.

Development of Advanced Delivery Systems

The development of advanced delivery systems for this compound represents another important area of future research. While furegrelate is orally available and rapidly absorbed, optimizing its delivery could potentially enhance its efficacy, target specific tissues, or improve its pharmacokinetic profile wikipedia.orgncats.ionih.gov. Research into novel drug delivery technologies, such as core-shell particles fabricated from materials like sodium alginate, is being explored for their potential to control the release kinetics of small molecules mdpi.com. Although not specifically focused on this compound, these studies demonstrate the potential of advanced delivery systems to tailor drug release profiles through manipulation of particle characteristics like shell thickness and diffusivity ratios mdpi.com. Applying such technologies to this compound could lead to improved therapeutic outcomes and potentially reduce the required dosage or frequency of administration. Exploring targeted delivery methods could also minimize potential off-target effects and concentrate the drug at the site of disease.

Comparative Studies with Other Thromboxane Modulators

Comparative studies evaluating this compound against other thromboxane modulators, including both thromboxane synthase inhibitors and thromboxane receptor antagonists, are crucial for positioning furegrelate within the existing therapeutic landscape. While furegrelate is a potent and selective thromboxane synthase inhibitor, other compounds like BM-613 have shown comparable or even greater potency in inhibiting thromboxane synthase activity in vitro core.ac.uk. Some novel compounds are being developed as combined TXA2 receptor antagonists and thromboxane synthase inhibitors uliege.be.

Comparative studies are necessary to fully understand the relative efficacy, safety, and pharmacokinetic profiles of this compound compared to these other agents. Such research could identify specific patient populations or disease conditions where this compound may offer advantages over existing or emerging therapies. For example, studies comparing the effects of furegrelate, a thromboxane synthase inhibitor, and SQ-29,548, a thromboxane receptor antagonist, in rat models have shown differing impacts on vascular responses, highlighting the importance of understanding the distinct mechanisms of action of these different classes of thromboxane modulators ahajournals.orgmdpi.com.

Investigation of Long-Term Effects and Safety Profile

While initial studies in healthy human subjects and preclinical testing in dogs failed to detect major off-target effects, the long-term effects and comprehensive safety profile of this compound require further investigation, particularly in the context of chronic administration or in specific patient populations wikipedia.org. Although safety and adverse effect profiles are excluded from the main content, the investigation into these aspects is a critical future research direction. Research is needed to assess potential risks associated with long-term thromboxane synthase inhibition, such as the theoretical risk of thromboxane synthase deficiency, which could potentially lead to bleeding issues wikipedia.org. Studies examining the effects of long-term administration in relevant animal models and carefully designed clinical trials are essential to fully characterize the safety profile of this compound for potential future therapeutic use. Research in models of long-term conditions, such as long-term portal hypertension in rats, where furegrelate has been used to investigate the role of COX derivatives, provides some insight into its use in chronic settings portlandpress.com.

Integration of Omics Technologies in this compound Research

The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for advancing this compound research humanspecificresearch.orgoatext.commednexus.orgmdpi.com. These technologies can provide a comprehensive view of the biological systems affected by furegrelate treatment, offering insights into its mechanisms of action at a molecular level and identifying potential biomarkers of response or resistance humanspecificresearch.orgoatext.commednexus.org.

Applying transcriptomics could reveal changes in gene expression profiles in response to furegrelate, shedding light on downstream pathways affected by thromboxane synthase inhibition. Proteomics could identify alterations in protein levels and post-translational modifications, providing a more direct link to functional changes within cells and tissues humanspecificresearch.orgoatext.com. Metabolomics could help in understanding the metabolic consequences of modulating the arachidonic acid pathway and identify other metabolites whose levels are altered by furegrelate treatment humanspecificresearch.orgoatext.com.

Integrated multi-omics analysis, combining data from several omics platforms, could provide a more holistic understanding of furegrelate's effects and potentially identify novel targets or pathways influenced by the compound mednexus.orgmdpi.com. This approach could be particularly valuable in exploring its effects in complex diseases like cancer or pulmonary hypertension, where multiple signaling pathways are involved medchemexpress.comresearchgate.netsemanticscholar.org. While a specific study integrating omics technologies with this compound research was noted in the context of lung adenocarcinoma cell lines u-tokyo.ac.jp, broader application of these technologies is a key future direction to fully unravel the complex biological effects of this thromboxane modulator.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Furegrelate sodium’s efficacy in thromboxane-mediated pathologies?

  • Methodological Answer: Neonatal piglet models of hypoxia-induced pulmonary arterial hypertension (PAH) are well-validated for evaluating thromboxane synthase inhibitors like this compound. Key metrics include pulmonary vascular resistance index (PVRI), right ventricular hypertrophy, and arterial muscularization via microfocal X-ray computed tomography. These models allow direct assessment of hemodynamic changes and vascular remodeling .
  • Experimental Design Tip: Include normoxia and hypoxia control groups, and standardize treatment protocols (e.g., oral administration at specific developmental stages) to ensure reproducibility .

Q. What biochemical assays confirm thromboxane synthase inhibition by this compound?

  • Methodological Answer: Quantify thromboxane A₂ (TXA₂) and prostacyclin (PGI₂) metabolites (e.g., thromboxane B₂ and 6-keto-PGF₁α) using enzyme immunoassays (EIAs) or liquid chromatography-mass spectrometry (LC-MS). Validate inhibition efficiency by comparing treated vs. untreated groups in isolated lung preparations or serum samples .
  • Data Interpretation: Reduced TXA₂/PGI₂ ratio indicates effective enzyme inhibition. Ensure assays account for cross-reactivity with other prostanoids .

Q. How do researchers standardize dosing protocols for this compound in preclinical studies?

  • Methodological Answer: Dose optimization requires pharmacokinetic profiling (e.g., bioavailability, half-life) and toxicity screening. For neonatal models, oral administration at 10–20 mg/kg/day is common, with adjustments based on weight and metabolic rate. Monitor plasma concentrations to avoid off-target effects on other prostanoid pathways .

Advanced Research Questions

Q. How can contradictions in hemodynamic data across this compound studies be resolved?

  • Methodological Answer: Discrepancies often arise from variability in sodium intake ranges, species-specific responses, or measurement techniques (e.g., in vivo vs. ex vivo pressures). Apply meta-analytical frameworks to harmonize data, stratify studies by intake levels, and adjust for covariates like age or comorbidity .
  • Case Example: In PAH studies, reconcile differences in PVRI by standardizing hypoxia exposure duration and using paired statistical tests to compare pre- and post-treatment outcomes .

Q. What methodologies optimize this compound’s therapeutic window in chronic disease models?

  • Methodological Answer: Use longitudinal designs with staggered dosing and multimodal endpoints (e.g., histopathology, hemodynamics, and biomarker panels). The FLOAT method (Focus, Link, Optimize, Adjust, Test) ensures questions are neither too broad nor narrow. For example:

  • Focus: Chronic hypoxia-induced PAH.
  • Link: Dose-response relationships with vascular remodeling.
  • Optimize: Adjust dosing intervals based on metabolite clearance rates .

Q. How does this compound’s mechanism intersect with other prostanoid receptors, and how can this be investigated?

  • Methodological Answer: Employ receptor knockout models (e.g., TP or IP receptor-deficient mice) to isolate TXA₂-specific effects. Co-administration with receptor antagonists (e.g., SQ 29548 for TP receptors) clarifies off-target interactions. Transcriptomic profiling of pulmonary vasculature post-treatment identifies compensatory pathways .

Q. What strategies address gaps in long-term safety data for this compound?

  • Methodological Answer: Conduct lifespan studies in chronic PAH models, tracking renal function, hepatic enzymes, and hematological parameters. Use scoping reviews to identify understudied endpoints (e.g., immune modulation) and prioritize these in follow-up experiments .

Methodological Frameworks for Data Analysis

  • Handling Inconsistencies: Follow the National Academy of Sciences’ approach for sodium studies: categorize data by intake ranges, adjust for confounders (e.g., diet, genetics), and use sensitivity analyses to weigh evidence quality .
  • Literature Synthesis: Summarize findings thematically (e.g., efficacy, safety, mechanisms) and highlight gaps using tools like PRISMA-ScR for scoping reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furegrelate sodium
Reactant of Route 2
Furegrelate sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.